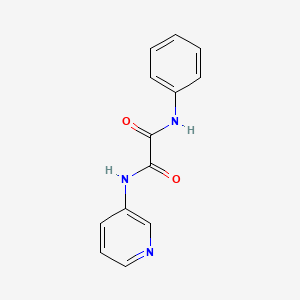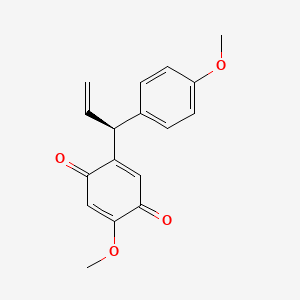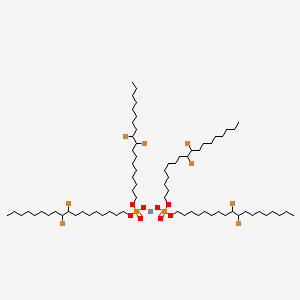
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is a complex organic compound with the molecular formula C36H71Br4O4P. This compound is characterized by the presence of bromine atoms and a phosphate group, making it a unique molecule with distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt typically involves the bromination of 1-Octadecanol followed by phosphorylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The phosphorylation step involves the reaction of the brominated product with phosphorus oxychloride (POCl3) or phosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce de-brominated alcohols .
科学的研究の応用
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings
作用機序
The mechanism of action of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt involves its interaction with molecular targets such as enzymes and cell membranes. The bromine atoms and phosphate group play a crucial role in its reactivity and binding affinity. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-Octadecanol: A saturated fatty alcohol with similar structural features but lacks bromine and phosphate groups.
9,10-Dibromo-1-octadecanol: Similar to the target compound but without the phosphate group.
Calcium phosphate: Contains the phosphate group but lacks the organic moiety and bromine atoms.
Uniqueness
1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is unique due to the combination of bromine atoms and a phosphate group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
68298-30-6 |
|---|---|
分子式 |
C72H140Br8CaO8P2 |
分子量 |
1875.1 g/mol |
IUPAC名 |
calcium;bis(9,10-dibromooctadecyl) phosphate |
InChI |
InChI=1S/2C36H71Br4O4P.Ca/c2*1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2;/h2*33-36H,3-32H2,1-2H3,(H,41,42);/q;;+2/p-2 |
InChIキー |
MMIXQENPPAELDP-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



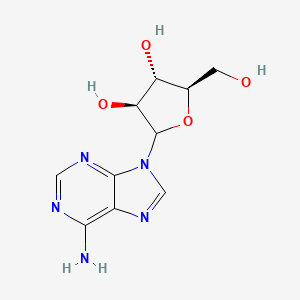
![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)

![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)
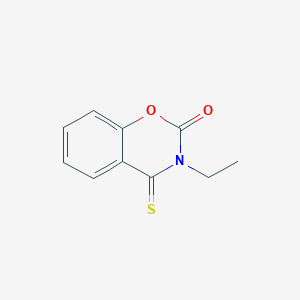
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
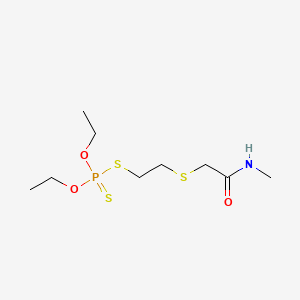
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
![n-(4-Nitrophenyl)-4-(2-{[(4-nitrophenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B14158204.png)
